6,8-Methanonaphtho[1,2-c]furan-1,3-dione
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Overview
Description
6,8-Methanonaphtho[1,2-c]furan-1,3-dione is a complex organic compound with the molecular formula C13H6O3. It is known for its unique structure, which includes a fused furan ring and a methano bridge, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Methanonaphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6,8-Methanonaphtho[1,2-c]furan-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6,8-Methanonaphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5,8-Methanonaphtho[2,3-c]furan-1,3-dione: This compound has a similar fused ring structure but differs in the position of the methano bridge.
Naphtho[2,3-c]furan-1,3-dione: This compound lacks the methano bridge, making it structurally simpler.
Uniqueness
6,8-Methanonaphtho[1,2-c]furan-1,3-dione is unique due to its specific ring fusion and methano bridge, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
28374-54-1 |
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Molecular Formula |
C13H6O3 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
7-oxatetracyclo[10.1.1.02,10.05,9]tetradeca-1,3,5(9),10,12-pentaene-6,8-dione |
InChI |
InChI=1S/C13H6O3/c14-12-9-2-1-8-7-3-6(4-7)5-10(8)11(9)13(15)16-12/h1-3,5H,4H2 |
InChI Key |
PAHFSJQEGHPBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC1=C3C=CC4=C(C3=C2)C(=O)OC4=O |
Origin of Product |
United States |
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